Sandalore

概要

説明

3-カンフォレニル-2-ブタノールは、サンダルウッドのような香りを特徴とする合成化合物です。 これは、嗅覚受容体OR2AT4の選択的アゴニストであり、アポトーシスを抑制し、外毛根鞘における毛周期の成長期を延長する成長因子IGF-1の産生を増加させることで、生体外でのヒト毛髪の成長を延長することが示されています .

2. 製法

3-カンフォレニル-2-ブタノールの製法には、いくつかの合成ルートが関与します。 一般的な方法の一つには、触媒とアルカリ性物質の存在下、水素化条件下でカンフォレニルアルデヒドとブタノンを反応させる方法があります . この方法により、目的の生成物を高い収率と純度で生成できます。

工業生産方法では、多くの場合、同様の合成ルートが用いられますが、大規模生産向けに最適化されています。 これらの方法には、商業利用に必要な基準を満たすために、追加の精製工程が含まれる場合があります。

準備方法

The preparation of 3-Campholenyl-2-butanol involves several synthetic routes. One common method includes the reaction of campholenic aldehyde with butanone in the presence of a catalyst and an alkaline substance under hydrogenation conditions . This method ensures the formation of the desired product with high yield and purity.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include additional purification steps to ensure the compound meets the required standards for commercial use.

化学反応の分析

3-カンフォレニル-2-ブタノールは、さまざまな化学反応を起こし、これには以下が含まれます。

酸化: この反応には、通常、過マンガン酸カリウムや三酸化クロムなどの酸化剤の使用が関与し、対応するケトンやカルボン酸が生成されます。

還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコールが生成されます。

置換: この化合物は、求核置換反応を起こすことができ、塩化チオニルや三臭化リンなどの試薬を使用して、ヒドロキシル基が他の官能基に置換されます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学的研究の応用

Hair Growth Stimulation

Clinical Studies

Sandalore has been shown to have significant effects on hair growth, particularly in treating conditions like telogen effluvium. A randomized, double-blind, placebo-controlled clinical trial involving 60 female participants demonstrated that a 1% this compound solution effectively reduced hair shedding and increased both hair volume and the percentage of anagen hair follicles over 24 weeks. The results indicated a notable improvement in hair growth parameters compared to the placebo group, with participants reporting higher satisfaction levels regarding their overall results .

Mechanism of Action

The mechanism behind this compound's efficacy lies in its activation of the olfactory receptor OR2AT4 present in human hair follicles. This activation prolongs the anagen phase of hair growth and suppresses apoptosis, which is crucial for maintaining healthy hair follicles . Furthermore, this compound has been shown to enhance intracellular signaling pathways that promote cell proliferation and reduce cellular senescence in keratinocytes, further supporting its role in hair growth .

Skin Health and Wound Healing

Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial properties that could be beneficial for skin health. In vitro studies have demonstrated that this compound-treated skin culture supernatants exhibit antimicrobial activity, suggesting potential applications in wound healing and skin care formulations . The selective activation of olfactory receptors in human skin regulates various functions including pigmentation, barrier function, and wound healing processes .

Cell Proliferation and Senescence

this compound has been shown to enhance cell proliferation while reducing senescence in keratinocytes exposed to oxidative stress. This effect is mediated through the calcium/calmodulin-dependent protein kinase signaling pathway activated by OR2AT4. By improving cell viability and promoting autophagy, this compound could play a role in skin rejuvenation therapies .

Cosmetic Applications

Formulation in Cosmetic Products

this compound is increasingly being incorporated into cosmetic products due to its multifunctional benefits. Its pleasant scent combined with therapeutic properties makes it an attractive ingredient for formulations aimed at enhancing skin and hair health. The regulatory framework surrounding cosmetic products ensures that ingredients like this compound are thoroughly investigated for safety and efficacy before market introduction .

Summary of Findings

作用機序

3-カンフォレニル-2-ブタノールの作用機序には、嗅覚受容体OR2AT4との相互作用が関与しています。 この受容体に結合することで、アポトーシスを抑制し、毛包の外毛根鞘における毛周期の成長期を延長する成長因子IGF-1の産生を増加させるシグナル経路を活性化します . これにより、毛髪の成長が延長され、毛包の退行が抑制されます。

類似化合物との比較

3-カンフォレニル-2-ブタノールは、嗅覚受容体OR2AT4に対する選択的なアゴニスト活性と、毛髪の成長を延長する能力を持つため、ユニークです。 類似化合物には以下が含まれます。

サンダルオール: 同様の嗅覚受容体活性を持つ、もう一つの合成サンダルウッド香料。

サンダルペンタノール: 構造と香りプロファイルが類似していますが、受容体結合特性が異なる化合物

これらの化合物は、いくつかの機能的な類似性を共有していますが、特定の受容体相互作用と生物学的効果が異なります。

生物活性

Sandalore, a synthetic compound known for its olfactory properties, has garnered attention in recent years for its biological activities, particularly through its interaction with specific olfactory receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in therapeutic applications.

This compound primarily acts through the activation of the olfactory receptor OR2AT4. This receptor is implicated in various physiological processes, including cell proliferation and autophagy regulation. Activation of OR2AT4 by this compound has been shown to influence several intracellular signaling pathways:

- Calcium Signaling : this compound increases intracellular calcium levels, which plays a crucial role in cellular signaling and homeostasis. The increase in calcium is mediated through OR2AT4 activation, leading to enhanced cellular responses such as proliferation and autophagy .

- AMPK Pathway : The compound activates the CaMKKβ/AMPK/mTORC1 signaling axis, which is vital for energy metabolism and autophagy. Studies indicate that this compound treatment enhances AMPK phosphorylation, promoting autophagic processes in both non-senescent and senescent cells .

- Impact on Senescence : this compound has demonstrated the ability to inhibit senescence in human keratinocytes exposed to oxidative stress. It reduces the expression of senescence markers such as β-galactosidase while promoting cell cycle re-entry and proliferation .

Effects on Hair Growth

Recent studies have highlighted this compound's role in promoting hair growth through its action on hair follicles. The compound prolongs the anagen phase (the active growth phase of hair follicles) by decreasing apoptosis in hair matrix keratinocytes and increasing IGF-1 production within the outer root sheath. This effect is also dependent on OR2AT4 activation, as evidenced by experiments using a competitive antagonist that blocks this receptor .

Research Findings

A summary of key findings from various studies on this compound is presented in the following table:

Case Studies

Case Study 1: Senescence Inhibition

In a controlled study, human keratinocyte cells (HaCaT) were treated with this compound under oxidative stress conditions induced by hydrogen peroxide. The results indicated a significant reduction in senescence markers and an increase in cell proliferation rates compared to untreated controls. Notably, these effects were diminished when OR2AT4 was knocked down, confirming the receptor's crucial role in mediating this compound's effects .

Case Study 2: Hair Growth Promotion

Another study evaluated the effects of this compound on human hair follicles cultured ex vivo. The findings revealed that treatment with this compound significantly prolonged the anagen phase while decreasing apoptotic markers in keratinocytes within the hair matrix. This study further validated that the effects were contingent upon OR2AT4 engagement, as co-treatment with a specific antagonist negated the benefits observed with this compound alone .

特性

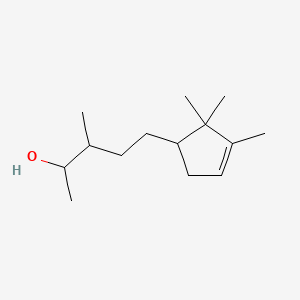

IUPAC Name |

3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYMOTOXXHCHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)CCC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

65113-99-7 | |

| Record name | Sandalore | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65113-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sandalore | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α,β,2,2,3-pentamethylcyclopent-3-ene-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANDALORE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL3NL51UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。